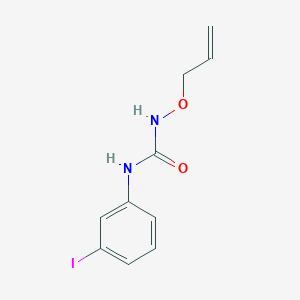
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, especially in medicinal chemistry.
作用機序
The mechanism of action of Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is not yet fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the growth of bacteria and viruses by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to decrease the level of reactive oxygen species (ROS) in cancer cells, which is associated with the induction of apoptosis. The compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and viral nucleic acids, which is responsible for its antimicrobial and antiviral activities.
実験室実験の利点と制限
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high. The compound is stable under normal laboratory conditions and can be stored for an extended period. However, the compound has some limitations for lab experiments. It is insoluble in water, which makes it challenging to use in aqueous-based experiments. The compound is also sensitive to air and light, which can affect its stability and purity.
将来の方向性
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has several potential future directions. One possible direction is to investigate the compound's mechanism of action in more detail to identify its molecular targets. Another direction is to explore the compound's potential applications in other fields, such as agriculture and material science. Additionally, further studies are needed to evaluate the compound's safety and toxicity profiles in vivo. Finally, the development of novel derivatives of Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate with improved properties and activities is a promising direction for future research.
Conclusion:
In conclusion, Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a promising compound with potential applications in various fields, especially in medicinal chemistry. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's properties and activities and to develop novel derivatives with improved properties.
合成法
The synthesis of Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate involves the reaction of 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalytic amount of piperidine. The reaction proceeds under reflux conditions in ethanol, and the product is obtained by recrystallization from ethanol.
科学的研究の応用
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antimicrobial, and antiviral activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been reported to possess potent antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
特性
製品名 |
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
|---|---|
分子式 |
C14H14Cl2N2O2S |
分子量 |
345.2 g/mol |
IUPAC名 |
methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-7-10(13(19)20-3)12(17-14(21)18(7)2)8-5-4-6-9(15)11(8)16/h4-6,12H,1-3H3,(H,17,21) |
InChIキー |
QDAVPHBHZKOOMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
正規SMILES |
CC1=C(C(NC(=S)N1C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254974.png)
![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)

![3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)
![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B254986.png)

![N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B254992.png)
![1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254993.png)
![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)


![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)